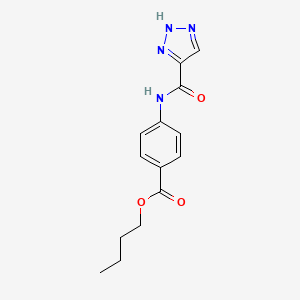

butyl 4-(1H-1,2,3-triazole-5-amido)benzoate

Description

Properties

IUPAC Name |

butyl 4-(2H-triazole-4-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-2-3-8-21-14(20)10-4-6-11(7-5-10)16-13(19)12-9-15-18-17-12/h4-7,9H,2-3,8H2,1H3,(H,16,19)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVZGIFPQQQNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(1H-1,2,3-triazole-5-amido)benzoate typically involves a multi-step process One common method starts with the preparation of 4-aminobenzoic acid, which is then esterified to form butyl 4-aminobenzoateThe final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(1H-1,2,3-triazole-5-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce amine derivatives. Substitution reactions could introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Butyl 4-(1H-1,2,3-triazole-5-amido)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s triazole ring is of interest for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the design of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of butyl 4-(1H-1,2,3-triazole-5-amido)benzoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological macromolecules, potentially disrupting their function and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues with Triazole Moieties

Triazole-containing compounds are widely studied due to their pharmacological and material properties. Below is a comparative analysis:

Key Differences :

- Triazole Substitution : The target compound uses a 1,2,3-triazole ring, whereas Talarozole and Rambazole incorporate 1,2,4-triazole. The 1,2,3-triazole’s regioisomeric properties enhance hydrogen bonding and metal coordination, critical for catalytic applications .

- Functional Groups : The benzoate ester in the target compound contrasts with Talarozole’s benzothiazolamine group, which contributes to its pharmacological activity.

- Solubility : The butyl ester in the target compound improves lipophilicity compared to the polar benzothiazole in Talarozole.

Pharmacological and Material Performance

- Talarozole inhibits cytochrome P450 enzymes, modulating retinoid pathways , whereas the target compound’s lack of a benzothiazole group likely reduces such activity.

- Thermal Stability : 1,2,3-triazole derivatives generally exhibit higher thermal stability than 1,2,4-triazoles due to stronger intermolecular interactions, as observed in crystallographic studies using SHELX refinement protocols .

Biological Activity

Butyl 4-(1H-1,2,3-triazole-5-amido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a butyl ester group linked to a benzoate moiety and a triazole ring. The synthesis typically involves the formation of the triazole ring through click chemistry or other coupling reactions that yield the desired product with high specificity and yield.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazole derivatives often inhibit specific enzymes, such as carbonic anhydrase or thymidylate synthase, which are crucial in cancer cell proliferation and microbial metabolism.

- Cell Membrane Interaction : The hydrophobic butyl group enhances the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.

- Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains by disrupting their metabolic processes.

Anticancer Activity

Recent studies have shown that compounds with triazole structures demonstrate substantial anticancer properties. For instance:

- IC50 Values : Compounds similar to this compound have shown IC50 values in the range of against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria:

- Efficacy against E. coli and S. aureus : Similar triazole derivatives have shown effective inhibition against these pathogens with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

- Anticancer Studies : A study reported that triazole derivatives exhibited significant inhibition of thymidylate synthase, leading to apoptosis in cancer cells . The mechanism involved direct binding to the enzyme's active site.

- Antimicrobial Studies : Research highlighted that triazole compounds displayed potent activity against various bacterial strains through disruption of cellular functions and metabolic pathways .

Q & A

Q. What are the optimal reaction conditions for synthesizing butyl 4-(1H-1,2,3-triazole-5-amido)benzoate to maximize yield and purity?

A common approach involves refluxing the triazole precursor with substituted benzoate derivatives in absolute ethanol under acidic catalysis (e.g., glacial acetic acid). For example, analogous syntheses of triazole-containing esters use a 1:1 molar ratio of reactants, 4-hour reflux, and subsequent solvent evaporation under reduced pressure to isolate the product . Yield optimization may require adjusting reaction time, temperature, or solvent polarity. Purity is typically confirmed via thin-layer chromatography (TLC) and recrystallization from ethanol.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the triazole ring (δ ~7.5–8.5 ppm for triazole protons) and ester/amide functionalities.

- IR Spectroscopy : Look for C=O stretches (~1700–1750 cm⁻¹ for ester and amide groups) and N-H stretches (~3200–3300 cm⁻¹).

- HPLC-MS : High-resolution mass spectrometry ensures molecular weight validation, while reverse-phase HPLC monitors purity (>95% recommended for biological assays) .

Q. How can researchers mitigate impurities during purification?

Column chromatography using silica gel (ethyl acetate/hexane gradient) effectively separates unreacted starting materials. Recrystallization from ethanol or methanol is preferred for bulk purification. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is advised .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved using SHELX software?

SHELXL is widely used for small-molecule refinement. Key steps include:

- Data Collection : High-resolution X-ray diffraction data (≤1.0 Å) at low temperature (e.g., 100 K) to minimize thermal motion.

- Structure Solution : Use SHELXD for dual-space recycling or SHELXS for direct methods.

- Refinement : Apply anisotropic displacement parameters and validate hydrogen bonding using SHELXL’s restraint options. For twinned crystals, the TWIN/BASF commands in SHELXL improve model accuracy .

Q. What strategies are effective for evaluating its biological activity in enzyme inhibition assays?

- In Vitro Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates. For example, IC₅₀ values can be determined via dose-response curves (1 nM–100 µM range).

- Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., methyl vs. butyl esters) to assess the impact of lipophilicity on potency .

Q. How should contradictory data in biological activity studies be addressed?

- Experimental Replication : Ensure consistency in assay conditions (pH, temperature, solvent).

- Purity Verification : Re-analyze compound purity via HPLC and NMR.

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to confirm binding modes and rule out assay artifacts. Cross-reference with crystallographic data to resolve structural ambiguities .

Methodological Tables

Q. Table 1: Key Synthesis Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Absolute ethanol | |

| Catalyst | Glacial acetic acid (5 drops) | |

| Reaction Time | 4 hours (reflux) | |

| Purification Method | Ethanol recrystallization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.